molecular formula C6H11NO2 B15257807 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde

Cat. No.: B15257807
M. Wt: 129.16 g/mol
InChI Key: RECKGSHIPOULOR-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetone
  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropionaldehyde

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a hydroxyacetaldehyde moiety allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C6H11NO2/c7-4-6(1-2-6)5(9)3-8/h3,5,9H,1-2,4,7H2

InChI Key

RECKGSHIPOULOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C=O)O

Origin of Product

United States

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